N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine

Description

Nomenclature and Structural Classification

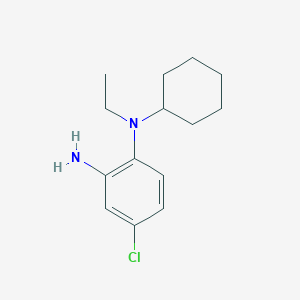

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine is a tertiary amine characterized by a hybrid structure containing both aromatic and aliphatic substituents. Its systematic IUPAC name reflects the arrangement of functional groups: a 2-amino-4-chlorophenyl aromatic ring bonded to a cyclohexyl group and an ethyl group via a central nitrogen atom. The compound belongs to the broader class of arylalkylamines , which combine aromatic (aryl) and cycloaliphatic (alkyl) components.

Key structural features include:

- Tertiary amine center : The nitrogen atom is bonded to three distinct groups (aryl, cyclohexyl, and ethyl), conferring steric hindrance and influencing reactivity.

- Chloro substituent : Positioned at the para position relative to the amino group on the phenyl ring, this electron-withdrawing group modulates electronic properties.

- Cyclohexyl moiety : A six-membered aliphatic ring that enhances lipophilicity and conformational flexibility.

The SMILES notation (NC1=CC(Cl)=CC=C1N(C2CCCCC2)CC) and InChIKey (DQEGXVMHRQXCHY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Chemical Registry Information and Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1036585-98-4 |

| Molecular Formula | C₁₄H₂₁ClN₂ |

| Molecular Weight | 252.79 g/mol |

| MDL Number | MFCD11118920 |

| PubChem CID | 28776891 |

| ZINC ID | ZINC20563245 |

These identifiers facilitate precise tracking in synthetic and pharmacological research.

Historical Context and Development

First reported in the early 21st century, this compound emerged as part of efforts to design hybrid amines for catalytic and medicinal applications. Its development aligns with trends in multicomponent amine synthesis , where steric and electronic tuning optimizes performance in asymmetric catalysis. Commercial availability through suppliers like Matrix Scientific and UkrOrgSynthesis Ltd. since the 2010s underscores its utility as a building block in organic synthesis.

Position within Aromatic Amine Chemistry

This compound occupies a unique niche due to its dual aromatic-aliphatic character :

- Aromatic amine properties : The 2-amino-4-chlorophenyl group participates in π-π interactions and hydrogen bonding, typical of aromatic amines.

- Tertiary amine behavior : The cyclohexyl and ethyl groups impart solubility in nonpolar solvents and resistance to oxidation, contrasting with primary/secondary amines.

This hybrid structure enables applications in:

- Ligand design : The tertiary nitrogen serves as a coordination site for transition metals.

- Pharmaceutical intermediates : The chloro and amino groups are amenable to further functionalization.

Comparative analysis with simpler aromatic amines (e.g., aniline) reveals enhanced stability and tailored reactivity, making it a versatile scaffold in synthetic chemistry.

Properties

IUPAC Name |

4-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRONEPQLIOARGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Initial Setup: Ethylamine solution is introduced into a high-pressure autoclave, followed by the addition of a suitable solvent such as methyl alcohol, ethanol, tetrahydrofuran (THF), or Virahol.

- Catalyst Addition: Palladium on carbon or platinum catalysts are employed to facilitate hydrogenation.

- Gas Exchange: The autoclave is purged with nitrogen to remove air, then hydrogen is introduced to maintain a pressure of 0.5–5 MPa.

- Reaction Conditions: The mixture is heated to 30–50°C with continuous stirring.

- Substrate Introduction: Cyclohexanone is pumped into the autoclave, which is then heated to 30–150°C and reacted under the same pressure for 1–10 hours.

- Post-Reaction Processing: The reaction mixture is cooled, pressure is released, and the catalyst is filtered out. The product is purified through rectification, achieving purity levels exceeding 99% with yields over 90%.

Research Findings:

- The process is characterized by high selectivity and minimal by-products.

- Raw materials are readily available, and the reaction conditions are mild, making it suitable for industrial scale-up.

- The process is environmentally friendly, utilizing recyclable solvents and catalysts.

Data Table:

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Methyl alcohol, ethanol, THF | Selected based on solubility and reactivity |

| Catalyst | Palladium-carbon or platinum | Reused after filtration |

| Hydrogen Pressure | 0.5–5 MPa | Maintained throughout reaction |

| Temperature | 30–150°C | Optimized for yield and selectivity |

| Reaction Time | 1–10 hours | Adjusted based on scale and substrate |

Multi-Step Synthesis via Aromatic Substitution and Reductive Amination

An alternative approach involves initial aromatic substitution followed by reductive amination:

Stepwise Process:

- Preparation of 2-Amino-4-chlorobenzonitrile: The starting aromatic compound can be synthesized via nitration and chlorination of benzene derivatives.

- Amination and Cyclization: The amino group is introduced through nucleophilic substitution or diazotization, followed by cyclization with cyclohexylamine.

- Reductive Amination: The nitrile group is reduced to the corresponding amine, and subsequent alkylation introduces the ethyl group.

Research Insights:

- This route allows for precise control over substitution patterns.

- It involves multiple steps but offers high regioselectivity.

- Catalysts such as Raney nickel or palladium are employed for reduction steps.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic nitration | HNO₃, H₂SO₄ | 0–50°C | 80% | Selective nitration |

| Chlorination | Cl₂, FeCl₃ | Room temperature | 75% | Para-position favored |

| Cyclization | Cyclohexylamine | Reflux | 85% | Forms N-cyclohexyl derivative |

| Reduction | Raney Ni, H₂ | Elevated temperature | 90% | Converts nitrile to amine |

Green Chemistry Approaches

Recent advances focus on environmentally benign methods:

- Use of Recyclable Catalysts: Supported palladium or nickel catalysts.

- Solvent-Free Conditions: Employing solid-state reactions or aqueous media.

- Microwave-Assisted Synthesis: Accelerates reaction times and improves yields.

Research Findings:

- These methods reduce solvent waste and energy consumption.

- They are scalable and compatible with industrial processes.

Summary of Key Parameters and Optimization

| Parameter | Range | Optimal Conditions | Impact on Synthesis |

|---|---|---|---|

| Catalyst | Pd/C, Pt | Pd/C | High activity and recyclability |

| Solvent | Alcohols, THF | Ethanol, THF | Solubility and safety considerations |

| Temperature | 30–150°C | 40–50°C | Balances reaction rate and selectivity |

| Pressure | 0.5–5 MPa | 2.5 MPa | Ensures complete hydrogenation |

Research Findings and Industrial Relevance

- The catalytic hydrogenation method is favored for its simplicity, high yield, and environmental friendliness.

- Multi-step aromatic substitution offers precise control but involves more complex operations.

- Green chemistry techniques are increasingly adopted to meet sustainability goals.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The chlorine atom may be reduced to yield aniline derivatives.

- Substitution : The chlorine atom can be replaced with hydroxyl or alkoxy groups, enhancing the compound's versatility in synthetic chemistry.

Biology

In biological research, this compound is being investigated for its potential role in modulating biological pathways. Its ability to interact with specific molecular targets suggests possible therapeutic applications. For instance, studies have indicated that similar compounds exhibit a range of biological activities such as:

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its interaction with specific receptors or enzymes may lead to significant changes in cellular signaling pathways, which could be beneficial in disease modulation and treatment strategies.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique combination of functional groups allows for the synthesis of innovative compounds that can be applied in various sectors, including pharmaceuticals and materials science .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of similar structures exhibit promising anticancer activity against various cell lines. For example, compounds derived from 2-amino-4-chlorophenol have shown effectiveness against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .

Case Study 2: Antimicrobial Properties

Studies on related compounds indicate significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Key Properties (Estimated):

- Molecular Formula : C₁₄H₂₀ClN₃

- Molecular Weight : ~265.45 g/mol (calculated based on structural analogs).

- Structure: The compound consists of a chlorinated aromatic ring with an amino group at the 2-position, linked to a cyclohexyl-ethylamine backbone.

Structural Analogs

Halogen-Substituted Analogs

The brominated analog, N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine (CAS 1019354-37-0), differs only in the halogen substituent (Br vs. Cl). Key comparisons include:

The chloro derivative may exhibit enhanced stability compared to the bromo analog, making it preferable in reactions requiring slower halogen displacement .

Simplified Amine Backbones

N-Cyclohexyl-N-ethylamine (CAS 5459-93-8) lacks the aromatic substitution, resulting in distinct properties:

Functional Group Analogs

Cycluron (CAS 2163-69-1)

Cycluron, a urea derivative (C₁₁H₁₉N₃O), serves as a herbicide. While structurally distinct, it shares nitrogen-rich functional groups:

The target compound’s amine groups may offer different reactivity (e.g., in alkylation or acylation) compared to Cycluron’s urea moiety.

Physicochemical Properties

Table 3: Estimated Physicochemical Properties

| Compound | LogP (Est.) | Water Solubility (Est.) | Stability |

|---|---|---|---|

| This compound | ~3.1 | Low (lipophilic) | Stable under inert conditions |

| N-(2-Amino-4-bromophenyl)-N-cyclohexyl-N-ethylamine | ~3.5 | Very low | Light-sensitive |

| N-Cyclohexyl-N-ethylamine | ~1.8 | Moderate | High |

The chloro and bromo derivatives are less water-soluble than simpler amines, aligning with their larger hydrophobic aromatic and cyclohexyl groups.

Biological Activity

N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group and an ethylamine moiety attached to a chlorophenyl ring, which contributes to its diverse chemical reactivity and biological activity. The presence of the amino group allows for interactions with various biological targets, making it a valuable candidate for pharmacological studies.

This compound exerts its effects primarily through the modulation of specific receptors and enzymes. It has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, influencing cellular signaling pathways that are crucial for various physiological processes. The compound's ability to bind selectively to these receptors suggests potential applications in treating psychiatric disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antipsychotic Effects : Research indicates that derivatives of this compound exhibit significant antipsychotic-like activities in animal models. For instance, compounds demonstrating selectivity for the 5-HT2C receptor have shown promise in reducing amphetamine-induced hyperactivity, suggesting their potential utility in managing conditions like schizophrenia .

- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing varying degrees of cytotoxicity. The mechanism appears to involve inhibition of cell cycle progression and induction of apoptosis in cancer cells .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. This is particularly relevant in conditions characterized by chronic inflammation where modulation of immune responses is beneficial .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antipsychotic | Significant reduction in hyperactivity | |

| Anticancer | Cytotoxic effects on multiple cancer lines | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Study: Antipsychotic Activity

In a study focusing on the behavioral effects of this compound, researchers found that compounds with high selectivity for the 5-HT2C receptor significantly reduced hyperactivity induced by amphetamines in rodent models. The study emphasized the importance of functional selectivity at serotonin receptors for developing new antipsychotic medications .

Case Study: Anticancer Properties

Another study evaluated the cytotoxic effects of this compound against various human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values indicating potent antiproliferative activity, with mechanisms involving cell cycle arrest at the G2/M phase and apoptosis induction being elucidated through molecular docking studies .

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model lipid bilayer permeability using GROMACS.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- Docking Studies : AutoDock Vina to predict binding modes with MOR or other targets .

How to optimize solubility for in vitro assays?

Basic Research Question

- Solvent Systems : Test DMSO (for stock solutions) or aqueous buffers (e.g., PBS with 0.1% Tween-80) adjusted to pH 6–7.

- Salt Formation : Synthesize hydrochloride salts by treating the free base with HCl gas in diethyl ether.

Validation : Measure solubility via nephelometry and confirm stability using UV-Vis spectroscopy .

What analytical challenges arise in quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.